2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-5-methyl-1H-1,3-benzodiazole
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Overview
Description
Benzimidazole is a type of organic compound that is formed from benzene and imidazole. It is a heterocyclic aromatic organic compound that is colorless and solid . Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids . The synthesis of isoxazole derivatives typically involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds .Molecular Structure Analysis
Benzimidazole has a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Isoxazole is a five-membered ring molecule that contains three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
Benzimidazole and its derivatives show a broad range of chemical and biological properties, making them important in the development of new drugs . Isoxazole and its derivatives are known to exhibit various biological activities and are used in medicinal chemistry .Physical and Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of isoxazole derivatives can vary widely depending on their specific structures .Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, including those with isoxazole, imidazole, and benzimidazole rings, are synthesized for various purposes, including medicinal chemistry and materials science. For example, the one-pot synthesis of quinoxaline derivatives involves dimethyl sulfoxide as both a reactant and a solvent, showcasing the utility of this solvent in synthesizing nitrogen-containing heterocycles (Xie et al., 2017). This illustrates the general approach to synthesizing complex molecules that might include compounds like the one .
Pharmacological Applications
Compounds with benzimidazole motifs are explored for their pharmacological properties. For instance, certain benzimidazole derivatives have been evaluated as local anesthetic agents, suggesting a potential area of application for similar heterocyclic compounds (Ran et al., 2015). This points to the potential use of complex heterocyclic compounds in developing new anesthetic or analgesic drugs.
Antimicrobial and Anti-inflammatory Activities
Novel urea and thiourea derivatives of heterocyclic compounds have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities (Faidallah et al., 2013). Such studies underscore the significance of heterocyclic chemistry in discovering new therapeutic agents, hinting at possible research directions for compounds with similar structures.
Materials Science Applications
In materials science, heterocyclic compounds find applications in creating new materials with unique properties. For instance, imidazolium salts have been investigated for their mesomorphic properties and ionic conductivities, contributing to the development of novel liquid crystal materials (Yoshio et al., 2007).
Mechanism of Action
Target of Action
The primary targets of the compound “2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-5-methyl-1H-1,3-benzodiazole” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies could provide insights into these aspects.
Result of Action
The molecular and cellular effects of the compound’s action remain to be determined . These effects can be elucidated through in-depth studies on the compound’s interaction with its targets and the subsequent changes in cellular functions.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,5-dimethyl-4-[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]sulfonyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-9-4-5-13-14(6-9)18-16(17-13)12-7-20(8-12)24(21,22)15-10(2)19-23-11(15)3/h4-6,12H,7-8H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYXZGVAHMNRKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=C(ON=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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